molecular formula C12H13NO5 B386481 3-(4-Carboxybutanoylamino)benzoic acid CAS No. 147916-31-2

3-(4-Carboxybutanoylamino)benzoic acid

Cat. No.: B386481
CAS No.: 147916-31-2
M. Wt: 251.23g/mol
InChI Key: NCFQGQSIOGBLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Carboxybutanoylamino)benzoic acid is an organic compound with the molecular formula C12H13NO5. It is a derivative of benzoic acid, featuring both carboxyl and amino groups attached to the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboxybutanoylamino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with 4-carboxybutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboxybutanoylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted benzoic acid derivatives .

Scientific Research Applications

3-(4-Carboxybutanoylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Carboxybutanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Carboxybutanoylamino)benzoic acid is unique due to the presence of both the 4-carboxybutanoyl and amino groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that similar compounds may not undergo .

Properties

CAS No.

147916-31-2

Molecular Formula

C12H13NO5

Molecular Weight

251.23g/mol

IUPAC Name

3-(4-carboxybutanoylamino)benzoic acid

InChI

InChI=1S/C12H13NO5/c14-10(5-2-6-11(15)16)13-9-4-1-3-8(7-9)12(17)18/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

NCFQGQSIOGBLOT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CCCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCC(=O)O)C(=O)O

Origin of Product

United States

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